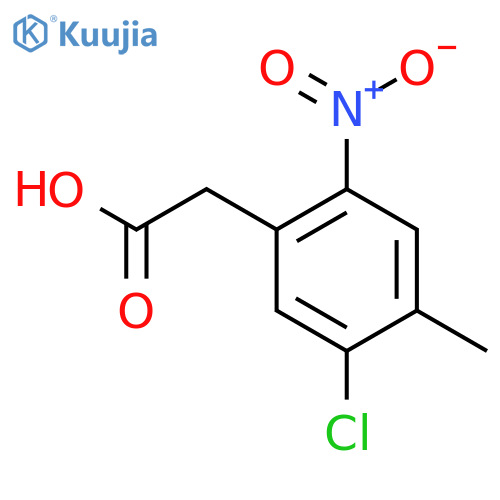

Cas no 1437794-56-3 ((5-Chloro-4-methyl-2-nitrophenyl)acetic acid)

1437794-56-3 structure

商品名:(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

CAS番号:1437794-56-3

MF:C9H8ClNO4

メガワット:229.617121696472

CID:4599823

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (5-Chloro-4-methyl-2-nitrophenyl)acetic acid

- 2-(5-chloro-4-methyl-2-nitrophenyl)acetic acid

- 5-Chloro-4-methyl-2-nitrophenylacetic acid

-

- インチ: 1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)

- InChIKey: YNSRHOWGWYFOQN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(CC(=O)O)=C(C=C1C)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 265

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 83.1

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010006936-500mg |

5-Chloro-4-methyl-2-nitrophenylacetic acid |

1437794-56-3 | 97% | 500mg |

798.70 USD | 2021-07-06 | |

| TRC | C587648-250mg |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 250mg |

$190.00 | 2023-05-18 | ||

| A2B Chem LLC | AF00723-5g |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 98% | 5g |

$662.00 | 2024-04-20 | |

| TRC | C587648-100mg |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 100mg |

$98.00 | 2023-05-18 | ||

| TRC | C587648-500mg |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 500mg |

$293.00 | 2023-05-18 | ||

| Alichem | A010006936-250mg |

5-Chloro-4-methyl-2-nitrophenylacetic acid |

1437794-56-3 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010006936-1g |

5-Chloro-4-methyl-2-nitrophenylacetic acid |

1437794-56-3 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Crysdot LLC | CD12143515-5g |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 95+% | 5g |

$564 | 2024-07-23 | |

| TRC | C587648-1g |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 1g |

$414.00 | 2023-05-18 | ||

| A2B Chem LLC | AF00723-1g |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid |

1437794-56-3 | 98% | 1g |

$209.00 | 2024-04-20 |

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1437794-56-3 ((5-Chloro-4-methyl-2-nitrophenyl)acetic acid) 関連製品

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬